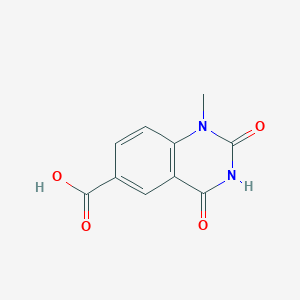

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

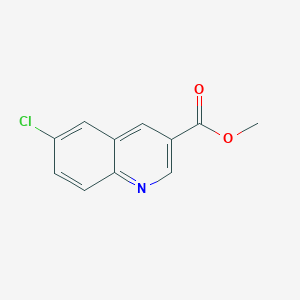

El ácido 1-metil-2,4-dioxo-1,2,3,4-tetrahidroquinazolina-6-carboxílico es un compuesto heterocíclico con una importancia significativa en diversos campos de la química y la biología. Este compuesto presenta un núcleo de quinazolina, que es una estructura bicíclica compuesta por anillos de benceno y pirimidina fusionados. La presencia de ácido carboxílico y grupos dioxo en su estructura lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.

Métodos De Preparación

La síntesis del ácido 1-metil-2,4-dioxo-1,2,3,4-tetrahidroquinazolina-6-carboxílico típicamente involucra múltiples pasos. Un método común incluye la alquilación regioselectiva de 4-metil-uracilo con bromoacetato de etilo, seguido de tratamiento con hidrato de hidracina para formar el intermedio de hidrazida. Este intermedio puede luego reaccionar con disulfuro de carbono en presencia de hidróxido de potasio para formar el producto deseado . Los métodos de producción industrial pueden involucrar rutas sintéticas similares, pero optimizadas para la producción a gran escala, asegurando mayores rendimientos y pureza.

Análisis De Reacciones Químicas

El ácido 1-metil-2,4-dioxo-1,2,3,4-tetrahidroquinazolina-6-carboxílico experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los nucleófilos reemplazan los grupos funcionales en la molécula.

Ciclización: Las reacciones de ciclización intramoleculares pueden conducir a la formación de estructuras heterocíclicas más complejas.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen etanol como solvente, trietilamina como base y varios reactivos electrófilos. Los principales productos formados a partir de estas reacciones incluyen triazolotiadiazinas y otros derivados heterocíclicos .

Aplicaciones en investigación científica

El ácido 1-metil-2,4-dioxo-1,2,3,4-tetrahidroquinazolina-6-carboxílico tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: Los derivados del compuesto han mostrado potencial como moléculas biológicamente activas con aplicaciones en el descubrimiento y desarrollo de fármacos.

Medicina: Algunos derivados exhiben propiedades farmacológicas, lo que los convierte en candidatos para agentes terapéuticos.

Industria: El compuesto se utiliza en la síntesis de diversos productos químicos y materiales industriales.

Aplicaciones Científicas De Investigación

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as biologically active molecules with applications in drug discovery and development.

Medicine: Some derivatives exhibit pharmacological properties, making them candidates for therapeutic agents.

Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mecanismo De Acción

El mecanismo de acción del ácido 1-metil-2,4-dioxo-1,2,3,4-tetrahidroquinazolina-6-carboxílico involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un inhibidor o activador de ciertas enzimas, afectando las vías bioquímicas en las células. Los objetivos moleculares y vías exactas dependen del derivado específico y su aplicación .

Comparación Con Compuestos Similares

El ácido 1-metil-2,4-dioxo-1,2,3,4-tetrahidroquinazolina-6-carboxílico puede compararse con otros compuestos similares, como:

Derivados del indol: Estos compuestos también presentan una estructura bicíclica y son ampliamente utilizados en el descubrimiento de fármacos.

Derivados de la pirimidina: Similar a la quinazolina, los derivados de la pirimidina tienen aplicaciones en medicina y biología.

Derivados del triazol: Estos compuestos son conocidos por sus diversas actividades biológicas y se utilizan en diversas aplicaciones terapéuticas.

La singularidad del ácido 1-metil-2,4-dioxo-1,2,3,4-tetrahidroquinazolina-6-carboxílico radica en su estructura específica, que permite una amplia gama de modificaciones químicas y aplicaciones.

Propiedades

Fórmula molecular |

C10H8N2O4 |

|---|---|

Peso molecular |

220.18 g/mol |

Nombre IUPAC |

1-methyl-2,4-dioxoquinazoline-6-carboxylic acid |

InChI |

InChI=1S/C10H8N2O4/c1-12-7-3-2-5(9(14)15)4-6(7)8(13)11-10(12)16/h2-4H,1H3,(H,14,15)(H,11,13,16) |

Clave InChI |

WDNBSGMZWSMJBC-UHFFFAOYSA-N |

SMILES canónico |

CN1C2=C(C=C(C=C2)C(=O)O)C(=O)NC1=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Benzylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11881216.png)

![2-(6-Methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid](/img/structure/B11881232.png)

![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B11881239.png)